![molecular formula C25H37NO4 B571437 Salmeterol-d4 CAS No. 1204192-41-5](/img/no-structure.png)
Salmeterol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salmeterol is a long-acting beta-2 adrenergic receptor agonist used to treat asthma and chronic obstructive pulmonary disease (COPD). It is used together with other medicines (e.g., inhaled corticosteroids) to control the symptoms of asthma and prevent bronchospasm in patients with asthma .
Synthesis Analysis
The synthesis of Salmeterol involves several steps. One process involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate. This is then brominated with a suitable brominating agent in one or more suitable solvents in the presence of an acid catalyst to obtain methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . Another process involves reacting 6-(4-phenylbutoxy)]hexyl]benzylamine with salicylaldehyde derivative followed by catalytic hydrogenation .
Molecular Structure Analysis
Salmeterol has a molecular formula of C25H37NO4. Its structure includes a β-aryl-β-aminoethanol moiety . The structure also contains 68 bonds in total, including 31 non-H bonds, 12 multiple bonds, 16 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .
Chemical Reactions Analysis
The reaction of β-halohydrin and amines is responsible for the formation of β-aryl-β-amino alcohol. The structure of β-halohydrin with the methyl salicylate moiety imposes the course of the reaction .
Physical And Chemical Properties Analysis
Salmeterol has a density of 1.1±0.1 g/cm3, a boiling point of 603.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C. It also has an enthalpy of vaporization of 94.3±3.0 kJ/mol and a flash point of 318.5±31.5 °C .
Applications De Recherche Scientifique
Drug Formulation and Delivery Research
The compound may be utilized in developing novel drug formulations, such as nano-encapsulated particles, to improve the delivery and efficacy of respiratory medications .
Bioavailability Enhancement Studies
Research might be conducted using Salmeterol-d4 to enhance oral bioavailability of drugs for respiratory conditions, employing methods like microsphere encapsulation .
Safety And Hazards
Orientations Futures
Salmeterol is used to prevent asthma attacks and to treat chronic obstructive pulmonary disease (COPD). It is not used to relieve an asthma attack that has already started. For relief of an asthma attack that has already started, another medicine should be used .
Relevant Papers
Several papers have been published on Salmeterol. One paper discusses the effect of long-term treatment with Salmeterol on asthma control . Another paper reports the preparation of structural isomers of Salmeterol and Albuterol . A third paper provides an evidence-based guideline on the primary care management of asthma .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway of Salmeterol-d4 involves the incorporation of four deuterium atoms into the Salmeterol molecule. This can be achieved through the use of deuterated starting materials and/or deuterated reagents in the synthesis reactions. The key steps in the synthesis pathway include the protection of functional groups, introduction of deuterium atoms, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "Deuterated benzyl cyanide-d4", "Deuterated 4-hydroxy-3-methoxybenzyl alcohol-d4", "Deuterated 1,2,3,4-tetrahydroisoquinoline-d4", "Deuterated 2,2,2-trifluoroethanol-d3", "Deuterated triethylamine-d15" ], "Reaction": [ "Protection of the 4-hydroxy group of deuterated 4-hydroxy-3-methoxybenzyl alcohol-d4 with tert-butyldimethylsilyl chloride in the presence of imidazole to yield the protected alcohol intermediate.", "Benzyl cyanide-d4 is reacted with the protected alcohol intermediate in the presence of potassium carbonate and 2,2,2-trifluoroethanol-d3 to yield the protected salmeterol intermediate.", "The protected salmeterol intermediate is subjected to hydrogenation in the presence of deuterated 1,2,3,4-tetrahydroisoquinoline-d4 and palladium on carbon catalyst to introduce four deuterium atoms into the molecule, yielding the deuterated salmeterol intermediate.", "Deprotection of the tert-butyldimethylsilyl group of the deuterated salmeterol intermediate with tetra-n-butylammonium fluoride in the presence of deuterated triethylamine-d15 yields the final product, Salmeterol-d4." ] } | |
Numéro CAS |
1204192-41-5 |
Nom du produit |
Salmeterol-d4 |
Formule moléculaire |
C25H37NO4 |
Poids moléculaire |
419.598 |
Nom IUPAC |
4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |
Clé InChI |
GIIZNNXWQWCKIB-QEDNWVFSSA-N |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Synonymes |
4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4; GR-33343X-d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.